AFDye 430 NHS Ester

Description

AFDye 430 NHS Ester is a water-soluble, green-fluorescent dye optimized for labeling primary amines (e.g., lysine residues in proteins, amine-modified oligonucleotides). Its excitation/emission maxima (430/539 nm) align with violet lasers (407–408 nm), making it suitable for multicolor applications such as flow cytometry and super-resolution microscopy (e.g., STORM). Key properties include:

- Extinction coefficient: 15,000 cm⁻¹M⁻¹ .

- pH stability: Insensitive to pH changes between 4–10, ensuring consistent fluorescence across biological conditions .

- Solubility: Compatible with aqueous buffers, DMSO, and DMF, enabling flexible experimental workflows .

- Conjugation efficiency: Minimal self-quenching even at high molar labeling ratios, producing bright conjugates .

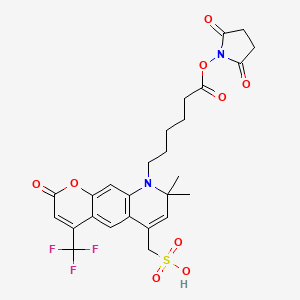

Structure

3D Structure

Properties

Molecular Formula |

C26H27F3N2O9S |

|---|---|

Molecular Weight |

600.6 g/mol |

IUPAC Name |

[9-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |

InChI |

InChI=1S/C26H27F3N2O9S/c1-25(2)13-15(14-41(36,37)38)16-10-17-18(26(27,28)29)11-24(35)39-20(17)12-19(16)30(25)9-5-3-4-6-23(34)40-31-21(32)7-8-22(31)33/h10-13H,3-9,14H2,1-2H3,(H,36,37,38) |

InChI Key |

GIIRHJUKHYLDBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C(C2=C(N1CCCCCC(=O)ON3C(=O)CCC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)O)C |

Origin of Product |

United States |

Preparation Methods

General Conjugation Chemistry

The NHS ester group of AFDye 430 reacts selectively with primary amines under mild basic conditions to form stable amide bonds. This reaction is typically performed in buffered aqueous solutions at pH 7.5 to 9.0, where the amine groups are nucleophilic and the NHS ester is reactive but stable enough to allow controlled conjugation.

Solvent and Buffer Conditions

- Solvent: AFDye 430 NHS Ester is usually dissolved in anhydrous organic solvents such as DMSO or DMF to maintain stability and solubility before reaction.

- Buffer: The conjugation reaction is carried out in sodium bicarbonate buffer (0.1–0.2 M, pH 8.3) or similar buffers that maintain the amines in their deprotonated, reactive form.

- pH Considerations: The pH critically influences labeling efficiency. Optimal pH is around 8.3 for proteins, allowing selective labeling of lysine ε-amino groups. Lower pH values can favor labeling of terminal amines but reduce overall efficiency.

Reaction Parameters

- Protein Concentration: For optimal conjugation, protein concentrations of at least 2 mg/mL are recommended.

- Molar Ratios: Varying the molar ratio of dye to protein (e.g., 3:1, 10:1, 20:1) allows tuning of the degree of labeling (DOL). Higher ratios increase labeling but may lead to self-quenching or protein denaturation.

- Reaction Time: Typically, the reaction proceeds for 1 hour at room temperature, balancing efficient conjugation with minimal hydrolysis of the NHS ester.

- Temperature: Room temperature (20–25°C) is standard; elevated temperatures may increase reaction rates but also hydrolysis.

Optimization Insights from Research

A study optimizing NHS ester coupling with aminoallyl-modified RNA demonstrated that:

- Increasing the ratio of NHS ester to amine-bearing substrate significantly improves labeling efficiency.

- Optimal DMSO concentration in the reaction mixture is around 45–55% (v/v), balancing solubility and reaction efficiency.

- Reaction times can be shortened to reduce degradation of sensitive biomolecules without sacrificing yield.

- Higher substrate concentrations improve coupling efficiency and reduce reagent costs.

These findings, while focused on RNA, are applicable to protein conjugation with AFDye 430 NHS Ester, suggesting the importance of solvent composition, reactant ratio, and reaction time.

Purification of AFDye 430 Conjugates

After conjugation, free unreacted dye must be separated from labeled biomolecules to avoid background fluorescence.

- Gel Filtration Chromatography: Sephadex G-25 or BioGel P-30 columns are commonly used for size exclusion purification.

- Dialysis: For large proteins or peptides, dialysis against buffer removes small molecules like free dye.

- Commercial Kits: Purification kits optimized for antibody conjugates are available, tailored to different sample sizes.

Data Tables and Analytical Parameters

| Parameter | AFDye 430 NHS Ester | Alexa Fluor™ 430 NHS Ester (for comparison) |

|---|---|---|

| Molecular Weight | ~600.56 g/mol | 701.8 g/mol |

| Absorption Maximum (nm) | 430 | 430 |

| Emission Maximum (nm) | 539 | 545 |

| Extinction Coefficient (M⁻¹cm⁻¹) | 15,000 | 15,000 |

| Solubility | Water, DMSO, DMF | DMSO, DMF |

| Storage Conditions | -20°C | -20°C |

| Typical Reaction Buffer | 0.1–0.2 M Sodium bicarbonate, pH 8.3 | 0.1–0.2 M Sodium bicarbonate, pH 8.3 |

| Recommended Protein Conc. | ≥2 mg/mL | ≥2 mg/mL |

| Typical Reaction Time | 1 hour at room temperature | 1 hour at room temperature |

| Dye Labeling Parameters for NHS Ester Reactions (from related fluorophores) |

| Dye | Abs/Em (nm) | Molecular Weight | Sephadex Media | Extinction Coefficient (M⁻¹cm⁻¹) | Optimal Degree of Labeling (IgG) |

|---|---|---|---|---|---|

| CF®430 | 426/498 | ~429 | G-25 | 40,000 | 5-8 |

| Alexa Fluor™ 430 | 430/545 | 701.8 | G-25 | 15,000 | 3-6 |

(Data adapted from Biotium and Thermo Fisher protocols for related dyes)

Summary of Research Outcomes

- The NHS ester group in AFDye 430 NHS Ester enables efficient, selective labeling of primary amines under mild basic conditions.

- Optimal conjugation requires control of pH (~8.3), solvent composition (presence of 45–55% DMSO), reactant molar ratios, and reaction time (~1 hour).

- Higher molar excess of dye improves labeling efficiency but must be balanced to avoid quenching.

- Purification by gel filtration or dialysis is essential to remove free dye and achieve high-purity conjugates.

- These parameters are supported by extensive experimental data and optimization studies in both protein and nucleic acid labeling contexts.

Chemical Reactions Analysis

Types of Reactions

AFDye 430 NHS Ester primarily undergoes substitution reactions where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling proteins, peptides, and other amine-containing molecules .

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Conditions: Anhydrous conditions, room temperature to slightly elevated temperatures, organic solvents

Major Products

The major product formed from the reaction of AFDye 430 NHS Ester with primary amines is a stable amide bond, resulting in the labeled protein, peptide, or other amine-containing molecule .

Scientific Research Applications

Key Applications

- Flow Cytometry

- Super-Resolution Microscopy

- Protein and Antibody Labeling

- Oligonucleotide Labeling

Data Table: Comparison of Fluorescent Dyes

| Property | AFDye 430 NHS Ester | Other Common Dyes (e.g., Alexa Fluor 430) |

|---|---|---|

| Excitation Maximum (nm) | 430 | 430 |

| Emission Maximum (nm) | 542 | 542 |

| pH Stability Range | 4 to 10 | 4 to 10 |

| Self-Quenching | Low | Variable |

| Water Solubility | High | High |

Case Study 1: Flow Cytometry Application

In a study conducted on immune cell profiling, researchers labeled T-cells with AFDye 430 NHS Ester. The results demonstrated enhanced detection sensitivity compared to traditional dyes, allowing for better discrimination between different cell populations. The study concluded that AFDye 430 significantly improved the accuracy of flow cytometric analysis in complex samples .

Case Study 2: Super-Resolution Imaging

A collaborative research project focused on the visualization of protein aggregates in neurodegenerative diseases utilized AFDye 430 NHS Ester. By employing STORM microscopy, the team successfully identified subcellular localization patterns of amyloid-beta plaques, providing insights into their role in Alzheimer's disease pathology. The use of AFDye allowed for clearer imaging due to its high brightness and low background signal .

Mechanism of Action

AFDye 430 NHS Ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group, resulting in the covalent attachment of the dye to the target molecule. This labeling process allows for the detection and visualization of the target molecule using fluorescence-based techniques .

Comparison with Similar Compounds

Spectral and Physicochemical Properties

Key Observations :

- AFDye 430 and Alexa Fluor® 430 share nearly identical spectral profiles, suggesting interchangeable use in violet laser-based systems .

- XFD488 (Alexa Fluor® 488 equivalent) offers a higher extinction coefficient (71,000 cm⁻¹M⁻¹) but operates in the green channel (Ex/Em: 499/520 nm), making it better suited for high-sensitivity detection .

- 5-TAMRA and APDye 568 provide red-shifted emissions, ideal for multiplexing but require organic solvents (e.g., DMSO) for solubility .

Functional Advantages and Limitations

AFDye 430 NHS Ester

- Strengths :

- Limitations :

Alexa Fluor® Series (e.g., XFD488, XFD568)

- Strengths :

- Limitations :

5-TAMRA NHS Ester

- Strengths :

- Limitations :

Conjugation and Stability

- AFDye 430 : Forms stable amide bonds with primary amines without requiring copper catalysts, simplifying workflows .

- DBCO-C6-NHS Ester : Combines NHS ester reactivity with strain-promoted click chemistry, enabling orthogonal labeling but requiring optimized reaction conditions (pH, temperature) .

- AFDye 488 NHS Ester : Similar amine reactivity but suffers from fluorescence quenching during amide bond formation in certain protocols (e.g., DMTMM-mediated coupling) .

Q & A

Q. How to optimize the conjugation efficiency of AFDye 430 NHS Ester with target proteins or antibodies?

- Methodological Answer: Adjust reaction parameters such as pH (optimal range: 4–10), molar dye-to-protein ratio (typically 5–20:1), and reaction time (30–120 minutes at 4°C). Use buffer systems devoid of primary amines (e.g., PBS or borate buffer) to avoid competition with the NHS ester reaction. Post-conjugation, purify the conjugate via size-exclusion chromatography to remove unreacted dye .

Q. What are the primary applications of AFDye 430 in fluorescence-based assays?

- Methodological Answer: AFDye 430 is suitable for flow cytometry, confocal microscopy, and protein tracking due to its bright green fluorescence (ex/em ~430/520 nm) and pH insensitivity. For live-cell imaging, validate dye stability under physiological pH (4–10) and avoid prolonged light exposure to minimize photobleaching .

Q. How to validate successful labeling of AFDye 430 NHS Ester to a target molecule?

- Methodological Answer: Perform absorbance spectroscopy (check for dye-specific peaks at ~430 nm) and SDS-PAGE with in-gel fluorescence imaging. Compare unlabeled vs. labeled samples to confirm shifts in molecular weight and fluorescence intensity .

Advanced Research Questions

Q. How to resolve discrepancies in fluorescence intensity between AFDye 430-labeled samples and theoretical predictions?

- Methodological Answer: Analyze variables such as dye aggregation (use DLS or SEC-MALS), quenching effects (e.g., from buffer components), or incomplete labeling (quantify free amines via TNBS assay). Adjust reaction stoichiometry or introduce stabilizing agents (e.g., BSA) to mitigate aggregation .

Q. What experimental controls are critical for ensuring specificity in AFDye 430-based multiplexed assays?

- Methodological Answer: Include (i) unlabeled controls to assess autofluorescence, (ii) competition assays with excess unmodified amines to confirm covalent binding, and (iii) spectral unmixing controls to address overlap with other fluorophores (e.g., AF 488 or FITC) .

Q. How to design experiments assessing AFDye 430’s photostability under varying illumination conditions?

- Methodological Answer: Use time-lapse microscopy with controlled light exposure (e.g., 488 nm laser at 1–10% power). Quantify fluorescence decay using ImageJ or equivalent software. Compare with Alexa Fluor 430 or other analogues to benchmark performance .

Q. What statistical approaches are recommended for analyzing AFDye 430-derived data in high-throughput screens?

- Methodological Answer: Apply ANOVA for multi-group comparisons, followed by post-hoc tests (e.g., Tukey’s HSD). For dose-response studies, use nonlinear regression (e.g., log(inhibitor) vs. response curves) with software like GraphPad Prism. Normalize data to internal controls (e.g., housekeeping proteins) .

Troubleshooting & Data Contradiction Analysis

Q. Why might AFDye 430 labeling yield inconsistent results across replicate experiments?

- Methodological Answer: Investigate batch-to-batch dye variability (request COA from suppliers), storage conditions (ensure -20°C, desiccated, and protected from light), or protein structural heterogeneity (e.g., lysine accessibility). Standardize protocols for buffer composition and reaction temperature .

Q. How to address nonspecific binding of AFDye 430 conjugates in cellular assays?

Q. What advanced techniques can confirm AFDye 430’s localization at subcellular resolution?

- Methodological Answer: Combine super-resolution microscopy (e.g., STED or SIM) with organelle-specific markers (e.g., MitoTracker). For quantitative colocalization, calculate Pearson’s coefficient or Manders’ overlap coefficient using software like Fiji/ImageJ .

Methodological Best Practices

- Storage & Handling: Store AFDye 430 NHS Ester at -20°C in anhydrous DMSO; avoid freeze-thaw cycles .

- Data Reporting: Include raw fluorescence values, normalization methods, and instrument settings (e.g., laser power, detector gain) to ensure reproducibility .

- Ethical Considerations: Disclose any conflicts of interest related to dye sourcing and adhere to institutional guidelines for fluorescent waste disposal .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.